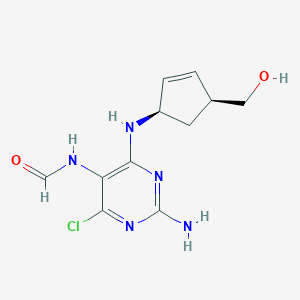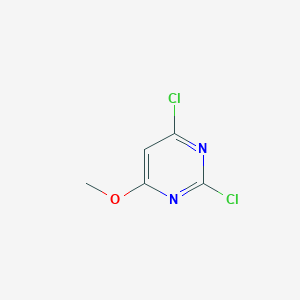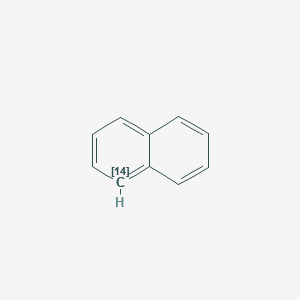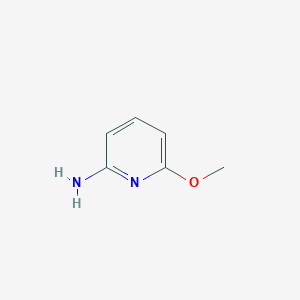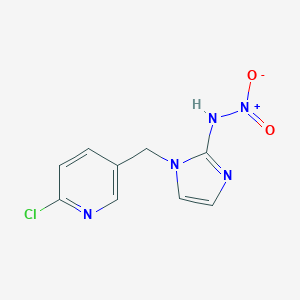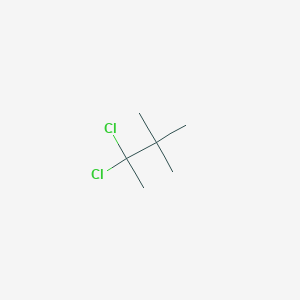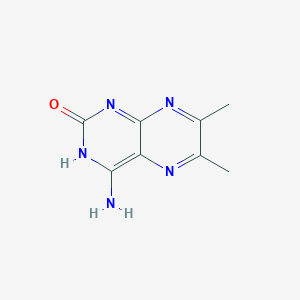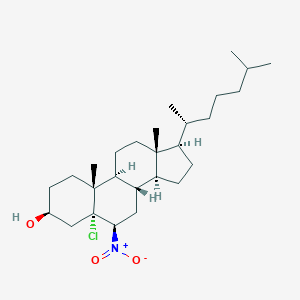
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-, also known as T0901317, is a synthetic liver X receptor (LXR) agonist. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of LXR agonists.
Wirkmechanismus
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- activates LXR by binding to the ligand-binding domain of the receptor. This leads to the recruitment of coactivator proteins, which in turn activate the transcription of LXR target genes. These target genes are involved in the regulation of lipid metabolism, inflammation, and glucose homeostasis.
Biochemische Und Physiologische Effekte
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- increases the expression of genes involved in cholesterol efflux, including ATP-binding cassette transporters A1 and G1. Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- also decreases the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase. In vivo studies have shown that Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- reduces atherosclerosis in animal models by increasing cholesterol efflux and decreasing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has several advantages for lab experiments. It is a highly selective and potent LXR agonist, which allows for specific and reproducible results. It is also stable in solution, which makes it easy to use in experiments. However, Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has some limitations. It is not suitable for in vivo studies in humans due to its toxicity. It also has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
For the use of Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- include the development of more selective LXR agonists, the use of LXR agonists as therapeutics, and the development of LXR antagonists.
Synthesemethoden
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- was first synthesized by Pfizer Global Research and Development in 2002. The synthesis method involves the reaction of 5-chloro-6-nitroquinoline with (3beta,5alpha,6beta)-cholestan-3-ol in the presence of a base. The resulting product is then purified by column chromatography to obtain Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of LXR agonists. LXR is a nuclear receptor that regulates lipid metabolism and inflammation. LXR agonists have been shown to have beneficial effects on a variety of diseases, including atherosclerosis, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15505-91-6 |
|---|---|
Produktname |
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- |
Molekularformel |
C27H46ClNO3 |
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46ClNO3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29(31)32)27(28)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
InChI-Schlüssel |
JQQAXXNZGKFEGG-RUXQDQFYSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)Cl)[N+](=O)[O-])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Cl)[N+](=O)[O-])C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Cl)[N+](=O)[O-])C |
Synonyme |
Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




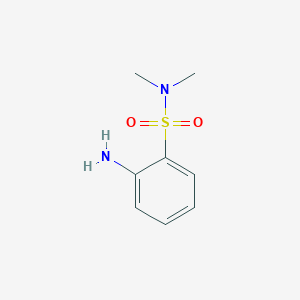
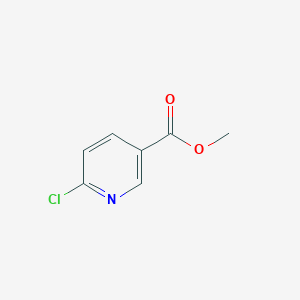
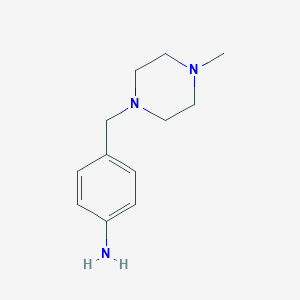
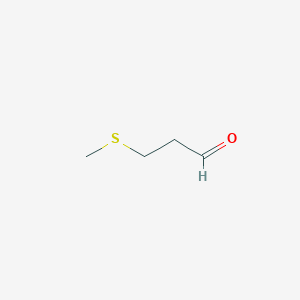
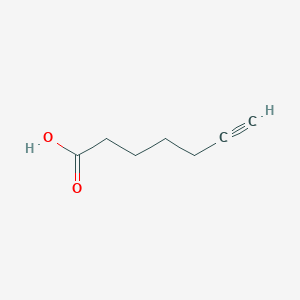
![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
